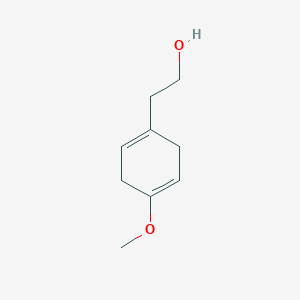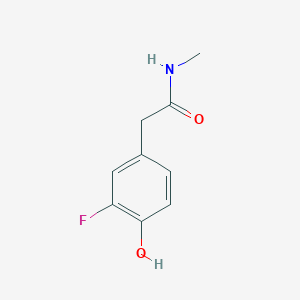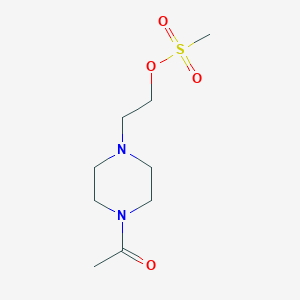
diethyl 2-(propylamino)malonate
Übersicht
Beschreibung
diethyl 2-(propylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a propylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl 2-(propylamino)malonate can be synthesized through the alkylation of diethyl malonate with propylamine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with propylamine to form diethyl (propylamino)malonate.
Industrial Production Methods
Industrial production of diethyl (propylamino)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 2-(propylamino)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group.
Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Wissenschaftliche Forschungsanwendungen
diethyl 2-(propylamino)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of diethyl (propylamino)malonate involves its reactivity as a nucleophile. The propylamino group enhances its nucleophilicity, allowing it to participate in various substitution and addition reactions. The compound can form enolate ions, which are key intermediates in many of its reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: The parent compound, lacking the propylamino group.
Dimethyl Malonate: A similar compound with methyl groups instead of ethyl groups.
Malonic Acid: The non-esterified form of diethyl malonate.
Uniqueness
diethyl 2-(propylamino)malonate is unique due to the presence of the propylamino group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for unique substitution patterns and enhances the compound’s utility in organic synthesis.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
diethyl 2-(propylamino)propanedioate |
InChI |
InChI=1S/C10H19NO4/c1-4-7-11-8(9(12)14-5-2)10(13)15-6-3/h8,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
QNTZEYDOYZESLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one](/img/structure/B8313311.png)
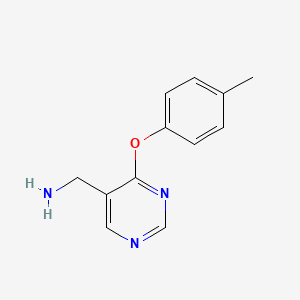

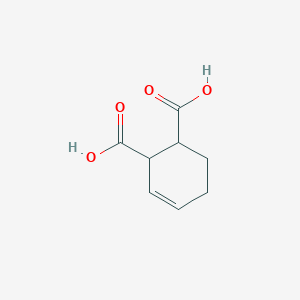

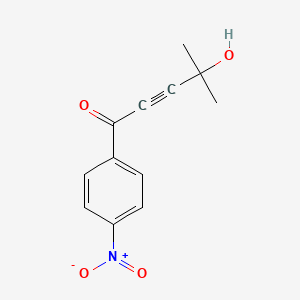
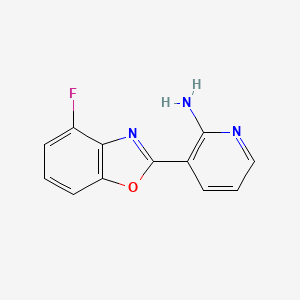

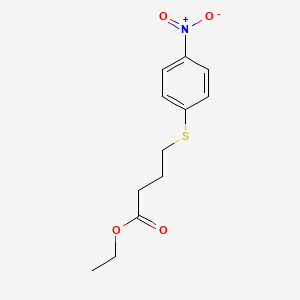
![N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide](/img/structure/B8313374.png)
